2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
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Overview
Description
This compound is an aromatic heterocyclic compound containing a pyrazolo [3,4-d]pyrimidine ring system, which consists of a pyrazole ring fused to but not sharing a nitrogen atom with a pyrimidine ring . It belongs to the class of organic compounds known as phenylpyrazoles .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3-d]pyrimidin-5-one derivatives . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrazolo [3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged skeleton in biologically active compounds and is a bioisostere of natural purine .Scientific Research Applications
Antitumor Activity
Research into pyrazolo[3,4-d]pyrimidine derivatives has demonstrated their potential in antitumor applications. A study synthesized a series of these derivatives and evaluated their antitumor activity against the human breast adenocarcinoma cell line MCF7, with some showing mild to moderate activity compared to doxorubicin, a reference antitumor agent. Notably, a specific derivative was identified as the most active, highlighting the therapeutic potential of these compounds in cancer treatment (El-Morsy et al., 2017).
Cytotoxic Activity
Another investigation focused on designing and synthesizing derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide to discover new anticancer agents. One compound, in particular, showed significant cancer cell growth inhibition across multiple cancer cell lines. This highlights the compound's potential as a novel anticancer agent, further emphasizing the importance of pyrazolo[3,4-d]pyrimidine derivatives in the development of new therapeutic options (Al-Sanea et al., 2020).
Inhibition of Histamine Release
Research into the effects of 1H-pyrazolo[3,4-d]pyrimidines on histamine release from rat peritoneal mast cells after chemical stimulation revealed that several compounds produced inhibition higher than DSCG, a reference compound. This suggests potential therapeutic applications of these compounds in conditions where inhibition of histamine release is beneficial (Quintela et al., 2001).
Antimicrobial Activity
A study exploring the synthesis of new heterocycles incorporating the antipyrine moiety found that treatment of aminopyrazole with various reagents led to compounds with significant antimicrobial properties. This indicates the potential of these synthesized compounds in combating microbial infections, contributing to the field of antimicrobial drug discovery (Bondock et al., 2008).
Mechanism of Action
Target of Action
The compound 2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide primarily targets the Tyrosine-protein kinase Lyn, Proto-oncogene tyrosine-protein kinase Src, and Tyrosine-protein kinase Lck . These targets are crucial in various cellular processes, including cell growth and differentiation .
Mode of Action
It is known that the compound binds to these targets, potentially altering their function .
Biochemical Pathways
Given its targets, it is likely that the compound influences pathways related to cell growth and differentiation .
Pharmacokinetics
Information about its absorption, distribution, metabolism, and excretion is currently unavailable .
Result of Action
Given its targets, it is likely that the compound influences cell growth and differentiation .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action .
Properties
IUPAC Name |
2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(3-chloro-4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN5O2/c1-11-5-6-12(7-14(11)19)22-15(25)9-23-10-20-16-13(17(23)26)8-21-24(16)18(2,3)4/h5-8,10H,9H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQLBFYJRAAMDBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C(C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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